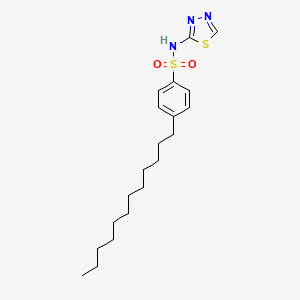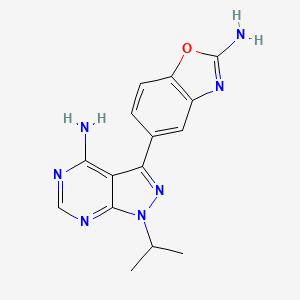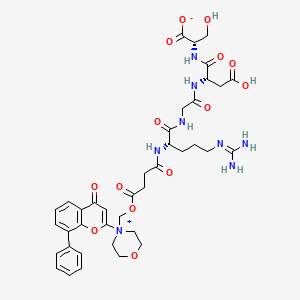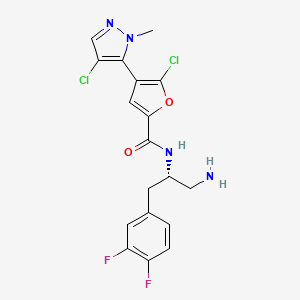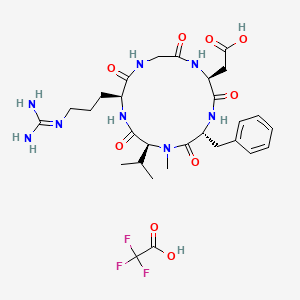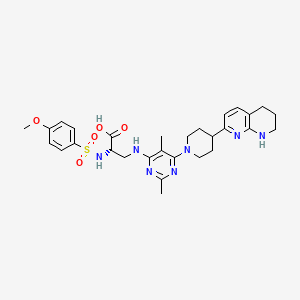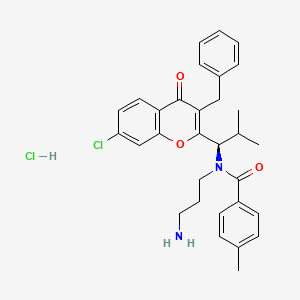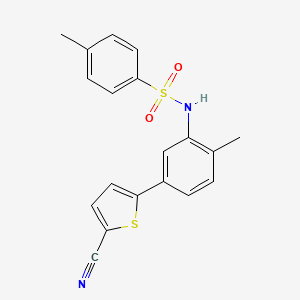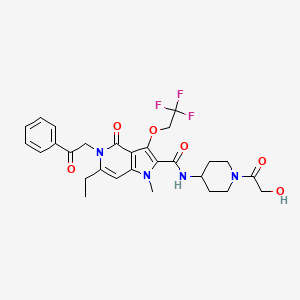
Tak-441
Vue d'ensemble
Description
TAK-441 est un inhibiteur de la voie de signalisation Hedgehog, à petite molécule, à administration orale, en cours d’investigation. Ce composé est un antagoniste puissant et sélectif du récepteur Smoothened, qui joue un rôle crucial dans la voie de signalisation Hedgehog. This compound a démontré une activité antitumorale significative dans des modèles précliniques et est en cours de développement pour le traitement de divers cancers, notamment le carcinome basocellulaire et le cancer du pancréas .
Applications De Recherche Scientifique
TAK-441 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various biological systems.
Medicine: Developed as a potential therapeutic agent for the treatment of cancers such as basal cell carcinoma, pancreatic cancer, and other solid tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hedgehog signaling pathway
Mécanisme D'action
TAK-441 exerce ses effets en inhibant le récepteur Smoothened, un élément clé de la voie de signalisation Hedgehog. En se liant au récepteur Smoothened, this compound empêche l’activation des molécules de signalisation en aval, y compris les facteurs de transcription Gli. Cette inhibition entraîne la suppression de l’expression des gènes cibles, ce qui entraîne finalement l’inhibition de la prolifération cellulaire et de la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent le récepteur Smoothened, les facteurs de transcription Gli et diverses molécules de signalisation en aval .
Safety and Hazards
TAK-441 is for research use only, not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Tak-441 interacts with the Hh signaling pathway, specifically inhibiting the Gli-luc reporter with an IC50 value of 4.4 nM . It also inhibits Gli1 mRNA .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Hh signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules in the Hh signaling pathway. It exerts its effects at the molecular level, including enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown good solubility and potent Hh inhibitory activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown strong antitumor activity and can achieve dose-dependent plasma and tumor concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathways of the Hh signaling pathway. It interacts with enzymes in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Subcellular Localization
It is known to interact with the Hh signaling pathway, which may direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de TAK-441 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir un rendement élevé et une pureté optimale .
Méthodes de production industrielle : La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la capacité de mise à l’échelle. Le produit final est purifié à l’aide de techniques telles que la cristallisation, la chromatographie et la recristallisation afin d’obtenir la pureté et la qualité souhaitées .
Analyse Des Réactions Chimiques
Types de réactions : TAK-441 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions spécifiques, telles que des milieux acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Hedgehog et son rôle dans divers processus chimiques.
Biologie : Investigé pour ses effets sur la prolifération cellulaire, la différenciation et l’apoptose dans divers systèmes biologiques.
Médecine : Développé comme un agent thérapeutique potentiel pour le traitement de cancers tels que le carcinome basocellulaire, le cancer du pancréas et d’autres tumeurs solides.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la voie de signalisation Hedgehog
Comparaison Avec Des Composés Similaires
TAK-441 est comparé à d’autres composés similaires, tels que le vismodégib, le sonidégib et le glasdégib. Ces composés ciblent également la voie de signalisation Hedgehog, mais diffèrent par leurs structures chimiques, leur puissance et leur sélectivité. This compound est unique en raison de sa grande sélectivité et de sa puissance en tant qu’antagoniste du récepteur Smoothened, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Composés similaires :
Vismodégib : Un autre antagoniste du récepteur Smoothened utilisé dans le traitement du carcinome basocellulaire.
Sonidégib : Un antagoniste du récepteur Smoothened approuvé pour le traitement du carcinome basocellulaire avancé.
Glasdégib : Un antagoniste du récepteur Smoothened utilisé en association avec d’autres thérapies pour le traitement de la leucémie myéloïde aiguë
This compound se démarque par sa structure chimique unique et sa grande puissance, ce qui en fait un composé précieux pour la recherche et le développement futurs en thérapie anticancéreuse.
Propriétés
IUPAC Name |
6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXQMNNVICKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186231-83-3 | |
| Record name | TAK-441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: TAK-441 selectively binds to and inhibits the activity of Smoothened (Smo), a cell surface co-receptor involved in the Hedgehog (Hh) signaling pathway [, ]. In the absence of Hh ligands, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding to Ptch1, Smo is activated, leading to the activation of downstream transcription factors, primarily Gli proteins. This compound prevents this activation, suppressing Hh-mediated signaling and consequently inhibiting the growth of tumor cells where this pathway is aberrantly activated [, , ].
A: While the provided abstracts do not specify the molecular formula or weight of this compound, they mention its classification as a pyrrolopyridine derivative [, ]. Spectroscopic data is not discussed in these abstracts.
A: One study focused on enhancing this compound’s aqueous solubility and suppressing its solvatomorphism through cocrystallization with L-malic acid or L-tartaric acid []. These cocrystals exhibited improved solubility and stability under stress conditions, indicating suitable properties for pharmaceutical development [].
A: this compound exhibits high solvatomorphism, presenting challenges for solid form selection during drug development []. Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance its aqueous solubility and improve stability []. Additionally, polymeric micelles have been investigated as a potential cutaneous delivery system for this compound, aiming to enhance its penetration into the skin [].
A: In vivo studies in rats and dogs demonstrated that this compound exhibits low plasma clearance, moderate plasma volume of distribution, moderate terminal elimination half-life, and good oral bioavailability (31.7% in rats and 90.3% in dogs) []. A food effect was observed in dogs, resulting in increased absorption and higher drug exposure []. This compound is primarily metabolized by CYP3A4/5, followed by CYP2C19 and CYP2C9 []. It is mainly excreted in feces as metabolites with minimal urinary excretion of the parent drug [].
A: Pharmacokinetic and pharmacodynamic modeling revealed a link between this compound plasma concentrations and Gli1 mRNA suppression in tumor-associated stromal cells, skin cells, and tumor growth inhibition in a pancreatic cancer xenograft model [, ]. The model suggests that substantial inhibition of Gli1 mRNA expression is required for significant tumor growth inhibition [, ].
A: While the provided abstracts don't elaborate on specific resistance mechanisms to this compound, one study investigated its potential to inhibit a Vismodegib-resistant Smo mutant []. This suggests that cross-resistance between different SMO antagonists could occur. Further research is needed to fully elucidate the mechanisms of resistance to this compound and its implications for clinical use.
A: Gli1 mRNA expression in both tumor and skin tissues has been identified as a potential biomarker for predicting the antitumor effect of this compound [, ]. Monitoring Gli1 mRNA levels could help assess target engagement and predict treatment response.
A: Research indicates that this compound exhibits high solvatomorphism, potentially impacting its dissolution rate and solubility []. Cocrystallization with L-malic acid or L-tartaric acid effectively enhances its aqueous solubility, potentially leading to improved bioavailability []. Further studies are needed to fully characterize the dissolution profile of these cocrystals and their impact on in vivo performance.
A: this compound demonstrates high permeability in Caco-2 cells, suggesting good absorption potential []. Although it is a poor substrate for the efflux pump P-glycoprotein (P-gp), it acts as a weak inhibitor of P-gp []. This interaction warrants further investigation, particularly when considering potential drug-drug interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


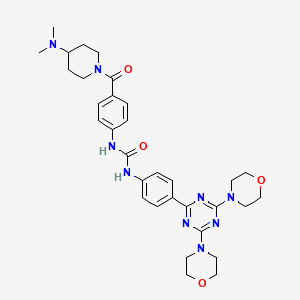


![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
